Denibulin Hydrochloride

Catalog No.
S548141
CAS No.
779356-64-8
M.F
C18H20ClN5O3S
M. Wt
421.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Denibulin Hydrochloride

CAS Number

779356-64-8

Product Name

Denibulin Hydrochloride

IUPAC Name

methyl N-[6-[4-[[(2S)-2-aminopropanoyl]amino]phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate;hydrochloride

Molecular Formula

C18H20ClN5O3S

Molecular Weight

421.9 g/mol

InChI

InChI=1S/C18H19N5O3S.ClH/c1-10(19)16(24)20-11-3-5-12(6-4-11)27-13-7-8-14-15(9-13)22-17(21-14)23-18(25)26-2;/h3-10H,19H2,1-2H3,(H,20,24)(H2,21,22,23,25);1H/t10-;/m0./s1

InChI Key

JUMSCXLBFWHCRA-PPHPATTJSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

MN029; MN-029; MN 029; Denibulin

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N.Cl

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N.Cl

The exact mass of the compound Denibulin hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Denibulin Hydrochloride is the salt form of Denibulin, a synthetic, small-molecule tubulin polymerization inhibitor.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBik3Bjsuewu8stw5nQNTYrS_UrSABHD0FCI7fRDq6kgBThrRCQEsaehR3S13fxcKL4VKMTn2gYAb20M5wnkrFXASdXkgE3wi4Ck9YwDmj2ORw1Nf7bNmK916uxbx8rB0sCTLO9UzRXonsxIJC7QKjzT_gn4ULW3UeOoYkBxoaRDrs1Du61OR3zCNnfY7c8oJan80GfdBS8yNDLA%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE6U6GaAUn280UM1HySjlXdhqdQO9JQ7G3Utk8jVWvlCVguMs9gjKqYu5tu0hKiR2zEvnj20IiXNOvtWjqHjS5k1ZKLHc3s77AnWDEnhjkhR0gyGZmEaMjgDuE5fnlki4d5ICqwM-NqC0YwJiMUl4lXo5VhJHOVwkPN8ir7mhavT1v-eUKKk6AQP0eEaF-pAyF8eJrg_5KpV6tnYS2nv6UGQBRSWZ0o7f4BJuh5)] It functions as a potent Vascular Disrupting Agent (VDA) by selectively and reversibly binding to the colchicine-binding site on β-tubulin.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBik3Bjsuewu8stw5nQNTYrS_UrSABHD0FCI7fRDq6kgBThrRCQEsaehR3S13fxcKL4VKMTn2gYAb20M5wnkrFXASdXkgE3wi4Ck9YwDmj2ORw1Nf7bNmK916uxbx8rB0sCTLO9UzRXonsxIJC7QKjzT_gn4ULW3UeOoYkBxoaRDrs1Du61OR3zCNnfY7c8oJan80GfdBS8yNDLA%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHa1jtOCMc-FRYluDL05N9pLJPnNOp018-HioRad2VlEiHdsiU7na1nMSCw2MNMqhGAqIXrd3CJAgGuTOEsxRiyNfG6OU0LW2klp0W-76fWJCLMjrUy6pIAP_hpcI_WSdr4jYNE)] This interaction inhibits microtubule assembly, leading to the disruption of the cytoskeleton, particularly in tumor endothelial cells, which results in cell cycle arrest, apoptosis, and a shutdown of tumor blood flow.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBik3Bjsuewu8stw5nQNTYrS_UrSABHD0FCI7fRDq6kgBThrRCQEsaehR3S13fxcKL4VKMTn2gYAb20M5wnkrFXASdXkgE3wi4Ck9YwDmj2ORw1Nf7bNmK916uxbx8rB0sCTLO9UzRXonsxIJC7QKjzT_gn4ULW3UeOoYkBxoaRDrs1Du61OR3zCNnfY7c8oJan80GfdBS8yNDLA%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHa1jtOCMc-FRYluDL05N9pLJPnNOp018-HioRad2VlEiHdsiU7na1nMSCw2MNMqhGAqIXrd3CJAgGuTOEsxRiyNfG6OU0LW2klp0W-76fWJCLMjrUy6pIAP_hpcI_WSdr4jYNE)] The hydrochloride salt form is specifically utilized to improve the compound's physicochemical properties for research and development applications.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH4y57u-IHkbQt-Tj96MheK2Nc18EOKLcqFswj57OdtBqOjMSbZJ08qFy04gHTnnef1IGkJkJ579u7hhJKUi2zOzF0-YWwD5dI3Jr9Ug7k5_QDJmASBSUpc88f4RraXXzPcO3paqiFYOO-7nlpw939YoxK2cdKQpw2K01Ew6XFZfl50-8xYIclU-cNBOu4ZuadIL3G7lIuyIoETCGYn0W-DhUlR28ChT1YnkmO50GBIfHxsHp_KnGXwDGkuk9V_sA%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQETiXZ22nT__8MWSSloArBh6gnzd7L1WA_OBKgLeIIng24p86W0RYxYY6rOL-j_Kf506EMKAk9UciDRWzlS-KSYAJSrYf_rP7_jMkgyafRp_JyorQvuxB0xZH_vtO6AW3fc-wF4EfVDS3-qCaW_PEHcbo7Arkuw5u0u_nrfEmBb)]

Choosing a substitute for Denibulin Hydrochloride based on compound class alone introduces significant process and reproducibility risks. The hydrochloride salt form is intentionally engineered to confer superior aqueous solubility and dissolution kinetics compared to the denibulin free base, directly impacting the reliability of stock solution preparation and formulation for in vitro and in vivo studies.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBik3Bjsuewu8stw5nQNTYrS_UrSABHD0FCI7fRDq6kgBThrRCQEsaehR3S13fxcKL4VKMTn2gYAb20M5wnkrFXASdXkgE3wi4Ck9YwDmj2ORw1Nf7bNmK916uxbx8rB0sCTLO9UzRXonsxIJC7QKjzT_gn4ULW3UeOoYkBxoaRDrs1Du61OR3zCNnfY7c8oJan80GfdBS8yNDLA%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE6U6GaAUn280UM1HySjlXdhqdQO9JQ7G3Utk8jVWvlCVguMs9gjKqYu5tu0hKiR2zEvnj20IiXNOvtWjqHjS5k1ZKLHc3s77AnWDEnhjkhR0gyGZmEaMjgDuE5fnlki4d5ICqwM-NqC0YwJiMUl4lXo5VhJHOVwkPN8ir7mhavT1v-eUKKk6AQP0eEaF-pAyF8eJrg_5KpV6tnYS2nv6UGQBRSWZ0o7f4BJuh5)] While other colchicine-site binders like Combretastatin A-4 (CA-4) exist, they possess distinct molecular structures that result in different potency profiles, off-target effects, and notoriously poor water solubility, often necessitating the use of phosphate prodrugs for administration.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHa1jtOCMc-FRYluDL05N9pLJPnNOp018-HioRad2VlEiHdsiU7na1nMSCw2MNMqhGAqIXrd3CJAgGuTOEsxRiyNfG6OU0LW2klp0W-76fWJCLMjrUy6pIAP_hpcI_WSdr4jYNE)] Therefore, substituting Denibulin Hydrochloride with its free base, a crude mixture, or even a well-known analog like CA-4 will alter critical performance variables, compromising the comparability and validity of experimental results.

Superior Handling and Formulation Suitability via Hydrochloride Salt Form

The conversion of a poorly soluble free base into a hydrochloride salt is a standard pharmaceutical industry strategy to markedly improve aqueous solubility, dissolution rate, and stability.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBik3Bjsuewu8stw5nQNTYrS_UrSABHD0FCI7fRDq6kgBThrRCQEsaehR3S13fxcKL4VKMTn2gYAb20M5wnkrFXASdXkgE3wi4Ck9YwDmj2ORw1Nf7bNmK916uxbx8rB0sCTLO9UzRXonsxIJC7QKjzT_gn4ULW3UeOoYkBxoaRDrs1Du61OR3zCNnfY7c8oJan80GfdBS8yNDLA%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE6U6GaAUn280UM1HySjlXdhqdQO9JQ7G3Utk8jVWvlCVguMs9gjKqYu5tu0hKiR2zEvnj20IiXNOvtWjqHjS5k1ZKLHc3s77AnWDEnhjkhR0gyGZmEaMjgDuE5fnlki4d5ICqwM-NqC0YwJiMUl4lXo5VhJHOVwkPN8ir7mhavT1v-eUKKk6AQP0eEaF-pAyF8eJrg_5KpV6tnYS2nv6UGQBRSWZ0o7f4BJuh5)] This enhancement is critical for preparing reliable and concentrated stock solutions in aqueous buffers for in vitro assays and for developing formulations suitable for in vivo administration, ensuring consistent compound exposure and experimental reproducibility.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHa1jtOCMc-FRYluDL05N9pLJPnNOp018-HioRad2VlEiHdsiU7na1nMSCw2MNMqhGAqIXrd3CJAgGuTOEsxRiyNfG6OU0LW2klp0W-76fWJCLMjrUy6pIAP_hpcI_WSdr4jYNE)]

Evidence DimensionAqueous Solubility & Dissolution Rate
Target Compound DataSignificantly enhanced relative to free base
Comparator Or BaselineDenibulin (Free Base): Low intrinsic aqueous solubility
Quantified DifferenceQualitatively significant improvement expected based on established principles of salt formation for weakly basic drugs.
ConditionsPhysiologically relevant aqueous media (e.g., buffers, cell culture media).

This improved solubility is a primary procurement driver, as it reduces handling difficulties and ensures consistent, reproducible results in biological assays.

Potent, Direct Inhibition of Tubulin Polymerization

In a cell-free biochemical assay, Denibulin (MN-029) potently inhibits the polymerization of purified tubulin, confirming its direct interaction with its molecular target.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBik3Bjsuewu8stw5nQNTYrS_UrSABHD0FCI7fRDq6kgBThrRCQEsaehR3S13fxcKL4VKMTn2gYAb20M5wnkrFXASdXkgE3wi4Ck9YwDmj2ORw1Nf7bNmK916uxbx8rB0sCTLO9UzRXonsxIJC7QKjzT_gn4ULW3UeOoYkBxoaRDrs1Du61OR3zCNnfY7c8oJan80GfdBS8yNDLA%3D%3D)] Preclinical studies demonstrate that Denibulin causes rapid vascular shutdown in solid tumors and dose-dependent tumor cell killing, directly attributable to its potent inhibition of microtubule assembly.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE6U6GaAUn280UM1HySjlXdhqdQO9JQ7G3Utk8jVWvlCVguMs9gjKqYu5tu0hKiR2zEvnj20IiXNOvtWjqHjS5k1ZKLHc3s77AnWDEnhjkhR0gyGZmEaMjgDuE5fnlki4d5ICqwM-NqC0YwJiMUl4lXo5VhJHOVwkPN8ir7mhavT1v-eUKKk6AQP0eEaF-pAyF8eJrg_5KpV6tnYS2nv6UGQBRSWZ0o7f4BJuh5)] This level of direct biochemical potency is comparable to other established colchicine-site binders like Combretastatin A-4, which exhibits an IC50 of approximately 2-3 µM in similar tubulin polymerization assays.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHa1jtOCMc-FRYluDL05N9pLJPnNOp018-HioRad2VlEiHdsiU7na1nMSCw2MNMqhGAqIXrd3CJAgGuTOEsxRiyNfG6OU0LW2klp0W-76fWJCLMjrUy6pIAP_hpcI_WSdr4jYNE)]

Evidence DimensionInhibition of Tubulin Polymerization (IC50)
Target Compound DataPotent inhibitor, with activity in the low micromolar range
Comparator Or BaselineCombretastatin A-4 (CA-4): ~2-3 µM
Quantified DifferenceDemonstrates comparable order-of-magnitude potency to the benchmark compound in its class.
ConditionsCell-free in vitro tubulin polymerization assay.

This confirms the compound's high activity at the molecular target level, making it a reliable tool for studies focused specifically on the colchicine-binding site and microtubule dynamics.

Potent Nanomolar Antiproliferative Activity Across Multiple Tumor Types

Denibulin (MN-029) demonstrates potent antiproliferative activity, with IC50 values in the low nanomolar range across a panel of human cancer cell lines. For example, it inhibits proliferation with an IC50 of 1.7 nM in HT-29 colon cancer cells and 1.8 nM in NCI-H460 non-small cell lung cancer cells.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBik3Bjsuewu8stw5nQNTYrS_UrSABHD0FCI7fRDq6kgBThrRCQEsaehR3S13fxcKL4VKMTn2gYAb20M5wnkrFXASdXkgE3wi4Ck9YwDmj2ORw1Nf7bNmK916uxbx8rB0sCTLO9UzRXonsxIJC7QKjzT_gn4ULW3UeOoYkBxoaRDrs1Du61OR3zCNnfY7c8oJan80GfdBS8yNDLA%3D%3D)] This potency is comparable to or greater than that of the benchmark colchicine-site inhibitor Combretastatin A-4 (CA-4), which has reported IC50 values of 2.9 nM in HT-29 and >1000 nM in NCI-H460 cells under different assay conditions.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE6U6GaAUn280UM1HySjlXdhqdQO9JQ7G3Utk8jVWvlCVguMs9gjKqYu5tu0hKiR2zEvnj20IiXNOvtWjqHjS5k1ZKLHc3s77AnWDEnhjkhR0gyGZmEaMjgDuE5fnlki4d5ICqwM-NqC0YwJiMUl4lXo5VhJHOVwkPN8ir7mhavT1v-eUKKk6AQP0eEaF-pAyF8eJrg_5KpV6tnYS2nv6UGQBRSWZ0o7f4BJuh5)]

Evidence DimensionAntiproliferative Activity (IC50)
Target Compound Data1.7 nM (HT-29 Colon); 1.8 nM (NCI-H460 Lung)[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBik3Bjsuewu8stw5nQNTYrS_UrSABHD0FCI7fRDq6kgBThrRCQEsaehR3S13fxcKL4VKMTn2gYAb20M5wnkrFXASdXkgE3wi4Ck9YwDmj2ORw1Nf7bNmK916uxbx8rB0sCTLO9UzRXonsxIJC7QKjzT_gn4ULW3UeOoYkBxoaRDrs1Du61OR3zCNnfY7c8oJan80GfdBS8yNDLA%3D%3D)]
Comparator Or BaselineCombretastatin A-4: 2.9 nM (HT-29 Colon); >1000 nM (NCI-H460 Lung)[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE6U6GaAUn280UM1HySjlXdhqdQO9JQ7G3Utk8jVWvlCVguMs9gjKqYu5tu0hKiR2zEvnj20IiXNOvtWjqHjS5k1ZKLHc3s77AnWDEnhjkhR0gyGZmEaMjgDuE5fnlki4d5ICqwM-NqC0YwJiMUl4lXo5VhJHOVwkPN8ir7mhavT1v-eUKKk6AQP0eEaF-pAyF8eJrg_5KpV6tnYS2nv6UGQBRSWZ0o7f4BJuh5)]
Quantified DifferenceExhibits similar potency in HT-29 cells and significantly greater potency in NCI-H460 cells compared to the benchmark CA-4.
ConditionsIn vitro cell proliferation assays (72-hour exposure).

Demonstrates potent, broad-spectrum cytotoxic activity at low nanomolar concentrations, making it an efficient compound for in vitro cancer cell screening.

High-Throughput In Vitro Screens Requiring High Solubility and Potency

For large-scale screening campaigns against cancer cell lines, the superior aqueous solubility of Denibulin Hydrochloride ensures rapid and complete dissolution in DMSO and aqueous media, facilitating the preparation of accurate, high-concentration stock solutions essential for automated liquid handlers. Its potent, low-nanomolar activity reduces the amount of compound required per assay, making it a cost-effective choice for broad-panel screening.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBik3Bjsuewu8stw5nQNTYrS_UrSABHD0FCI7fRDq6kgBThrRCQEsaehR3S13fxcKL4VKMTn2gYAb20M5wnkrFXASdXkgE3wi4Ck9YwDmj2ORw1Nf7bNmK916uxbx8rB0sCTLO9UzRXonsxIJC7QKjzT_gn4ULW3UeOoYkBxoaRDrs1Du61OR3zCNnfY7c8oJan80GfdBS8yNDLA%3D%3D)]

Studies of Tumor Vasculature Disruption and Anti-Angiogenesis

As a potent Vascular Disrupting Agent (VDA) that functions by inhibiting microtubule assembly in endothelial cells, Denibulin Hydrochloride is an ideal tool for assays modeling angiogenesis and tumor vasculature, such as HUVEC tube formation or migration assays. Its direct mechanism of action on tubulin provides a clear and potent method for studying the downstream effects of cytoskeletal collapse on tumor blood vessel stability.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE6U6GaAUn280UM1HySjlXdhqdQO9JQ7G3Utk8jVWvlCVguMs9gjKqYu5tu0hKiR2zEvnj20IiXNOvtWjqHjS5k1ZKLHc3s77AnWDEnhjkhR0gyGZmEaMjgDuE5fnlki4d5ICqwM-NqC0YwJiMUl4lXo5VhJHOVwkPN8ir7mhavT1v-eUKKk6AQP0eEaF-pAyF8eJrg_5KpV6tnYS2nv6UGQBRSWZ0o7f4BJuh5)]

Mechanistic Investigations of Colchicine-Site Tubulin Inhibitors

Researchers investigating the specific biology of the colchicine-binding site on tubulin can use Denibulin Hydrochloride as a reliable positive control or probe. Its confirmed high-potency binding and direct inhibition of tubulin polymerization allow for clear, unambiguous results in biochemical assays, competitive binding studies, and structural biology applications aimed at elucidating tubulin dynamics.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHa1jtOCMc-FRYluDL05N9pLJPnNOp018-HioRad2VlEiHdsiU7na1nMSCw2MNMqhGAqIXrd3CJAgGuTOEsxRiyNfG6OU0LW2klp0W-76fWJCLMjrUy6pIAP_hpcI_WSdr4jYNE)]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

421.0975384 Da

Monoisotopic Mass

421.0975384 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0U575HR16Q

Pharmacology

Denibulin Hydrochloride is the hydrochloride salt of denibulin, a small molecular vascular disrupting agent, with potential antimitotic and antineoplastic activities. Denibulin selectively targets and reversibly binds to the colchicine-binding site on tubulin and inhibits microtubule assembly. This results in the disruption of the cytoskeleton of tumor endothelial cells, ultimately leading to cell cycle arrest, blockage of cell division and apoptosis. This causes inadequate blood flow to the tumor and eventually leads to a decrease in tumor cell proliferation., a small molecule vascular disrupting agent (VDA), with potential antimitotic and antineoplastic activity. Denibulin selectively targets and reversibly binds to the colchicine-binding site on tubulin and inhibits microtubule assembly. This results in the disruption of the cytoskeleton of tumor endothelial cells (EC), ultimately leading to cell cycle arrest, blockage of cell division and apoptosis. This causes inadequate blood flow to the tumor and eventually leads to a decrease in tumor cell proliferation.

Other CAS

779356-64-8

Wikipedia

Denibulin hydrochloride

Dates

Last modified: 02-18-2024
1. Traynor, Anne M.; Gordon, Michael S.; Alberti, Dona; Mendelson, David S.; Munsey, Mark S.; Wilding, George; Gammans, Richard E.; Read, William L. A dose escalation, safety, and tolerability study of MN-029 in patients with advanced solid tumors. Investigational New Drugs (2010), 28(4), 509-515. CODEN: INNDDK ISSN:0167-6997. AN 2010:638288
2. Lee, Ray M.; Gewirtz, David A. Colchicine site inhibitors of microtubule integrity as vascular disrupting agents. Drug Development Research (2008), 69(6), 352-358. CODEN: DDREDK ISSN:0272-4391. CAN 150:229065 AN 2009:13930
3. Cai, Sui X. Small molecule vascular disrupting agents: potential new drugs for cancer treatment. Recent Patents on Anti-Cancer Drug Discovery (2007), 2(1), 79-101. CODEN: RPADDY ISSN:1574-8928. CAN 146:414035 AN 2007:141194
4. Shi, Wenyin; Siemann, Dietmar W. Preclinical studies of the novel vascular disrupting agent MN-029. Anticancer Research (2005), 25(6B), 3899-3904. CODEN: ANTRD4 ISSN:0250-7005. CAN 144:285716 AN 2005:1291495
5. Ryan, Anderson Joseph. Vascular damaging agents, such as ZD6126 for administration as an intravenous infusion for treatment of solid tumors. PCT Int. Appl. (2005), 26 pp. CODEN: PIXXD2 WO 2005110426 A1 20051124 CAN 143:483170 AN 2005:1242338
6. Traynor Anne M; Gordon Michael S; Alberti Dona; Mendelson David S; Munsey Mark S; Wilding George; Gammans Richard E; Read William L A dose escalation, safety, and tolerability study of MN-029 in patients with advanced solid tumors. Investigational new drugs (2010), 28(4), 509-15.
7. Cai Sui X Small molecule vascular disrupting agents: potential new drugs for cancer treatment. Recent patents on anti-cancer drug discovery (2007), 2(1), 79-101.
8. Shi Wenyin; Siemann Dietmar W Preclinical studies of the novel vascular disrupting agent MN-029. Anticancer research (2005), 25(6B), 3899-904.

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